molecular formula C5H7N3O2 B135274 Dimetridazole-d3 CAS No. 64678-69-9

Dimetridazole-d3

Cat. No.: B135274
CAS No.: 64678-69-9
M. Wt: 144.15 g/mol
InChI Key: IBXPYPUJPLLOIN-BMSJAHLVSA-N
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Description

Dimetridazole-d3 is a deuterated form of dimetridazole, a nitroimidazole class compound. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .

Scientific Research Applications

Dimetridazole-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of dimetridazole in various samples.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of dimetridazole.

    Medicine: Investigated for its potential use in treating protozoan infections.

    Industry: Utilized in the development and quality control of pharmaceuticals .

Safety and Hazards

The safety information available indicates that Dimetridazole-d3 may cause skin irritation, eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

While specific future directions for Dimetridazole-d3 are not mentioned in the sources, it’s worth noting that research into the properties and applications of deuterated compounds is ongoing. These compounds are often used as internal standards in various types of analytical chemistry, including mass spectrometry .

Mechanism of Action

Dimetridazole-d3 exerts its effects through the same mechanism as dimetridazole. It targets the DNA of protozoan organisms, causing strand breakage and inhibiting nucleic acid synthesis. This leads to the death of the protozoan cells. The molecular targets include the enzymes involved in DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimetridazole-d3 involves the incorporation of deuterium atoms into the dimetridazole molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the reaction of 2-methyl-5-nitroimidazole with deuterated methyl iodide can produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The production is typically carried out in controlled environments to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimetridazole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimetridazole-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex mixtures .

Properties

IUPAC Name

2-methyl-5-nitro-1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXPYPUJPLLOIN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583594
Record name 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64678-69-9
Record name 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimetridazole-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method for Dimetridazole-d3 described in the research paper?

A1: The paper presents a novel method for synthesizing this compound, a deuterium-labeled version of Dimetridazole. The significance lies in the use of CF3SO3CD3 as the -CD3 source, allowing for high regioselectivity and deuterium purity during the N-trideuteromethylation of Dimetridazole. [] This is crucial for researchers utilizing deuterated compounds in studies investigating metabolic pathways, reaction mechanisms, or pharmacokinetic properties.

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